

The Rise and Fall of CGK733: A Technical History and Retraction Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CGK733

Cat. No.: B1684126

[Get Quote](#)

For Immediate Release

A comprehensive technical guide detailing the history, initial claims, and subsequent retraction of the research surrounding the compound **CGK733**. This document is intended for researchers, scientists, and drug development professionals to provide a clear and factual account of the scientific misconduct and the ensuing corrective research.

Executive Summary

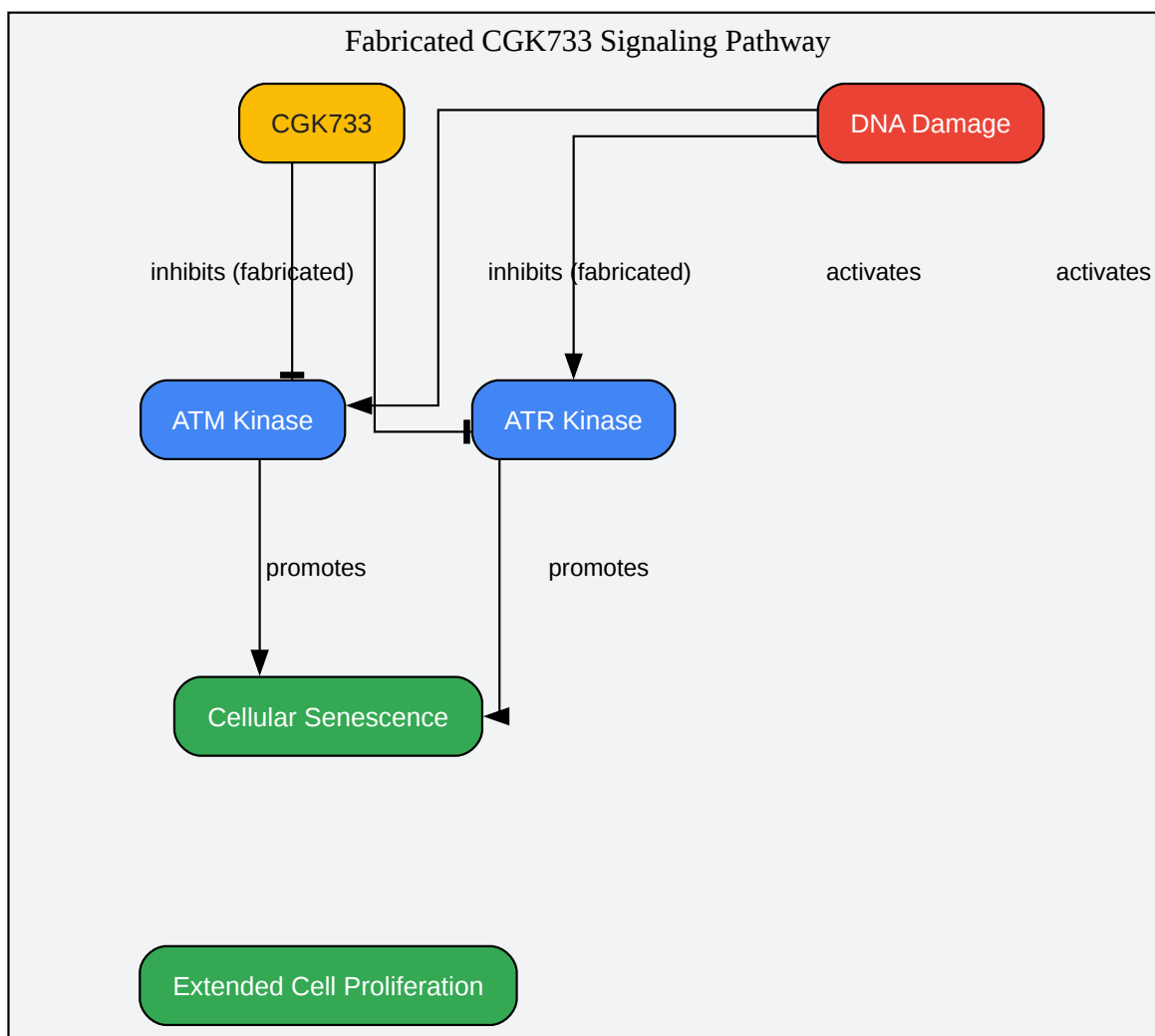
Initially heralded as a groundbreaking discovery, the small molecule **CGK733** was reported in 2006 to reverse cellular senescence and extend the lifespan of normal human cells. The purported mechanism of action was the selective inhibition of the Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases, key regulators of the DNA damage response. However, the foundational research supporting these claims was officially retracted in 2008 due to extensive data fabrication and scientific misconduct. Subsequent independent studies have not only failed to reproduce the original findings but have demonstrated that **CGK733** does not inhibit ATM or ATR kinase activity at concentrations previously reported. This guide provides a detailed chronicle of the initial fraudulent claims, the reasons for retraction, and the actual, validated cellular effects of **CGK733**.

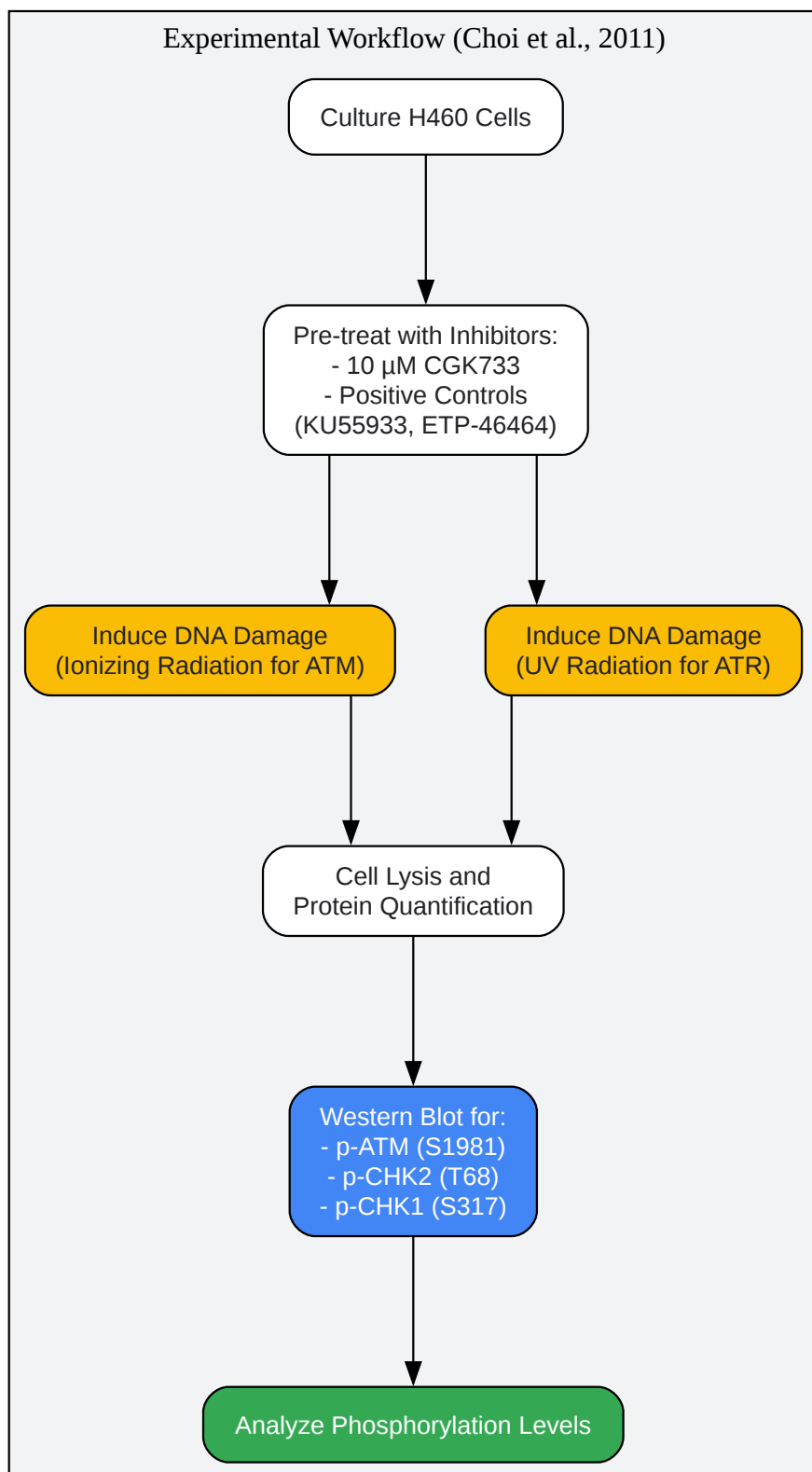
The Original (Fabricated) Claims: The 2006 Nature Chemical Biology Study

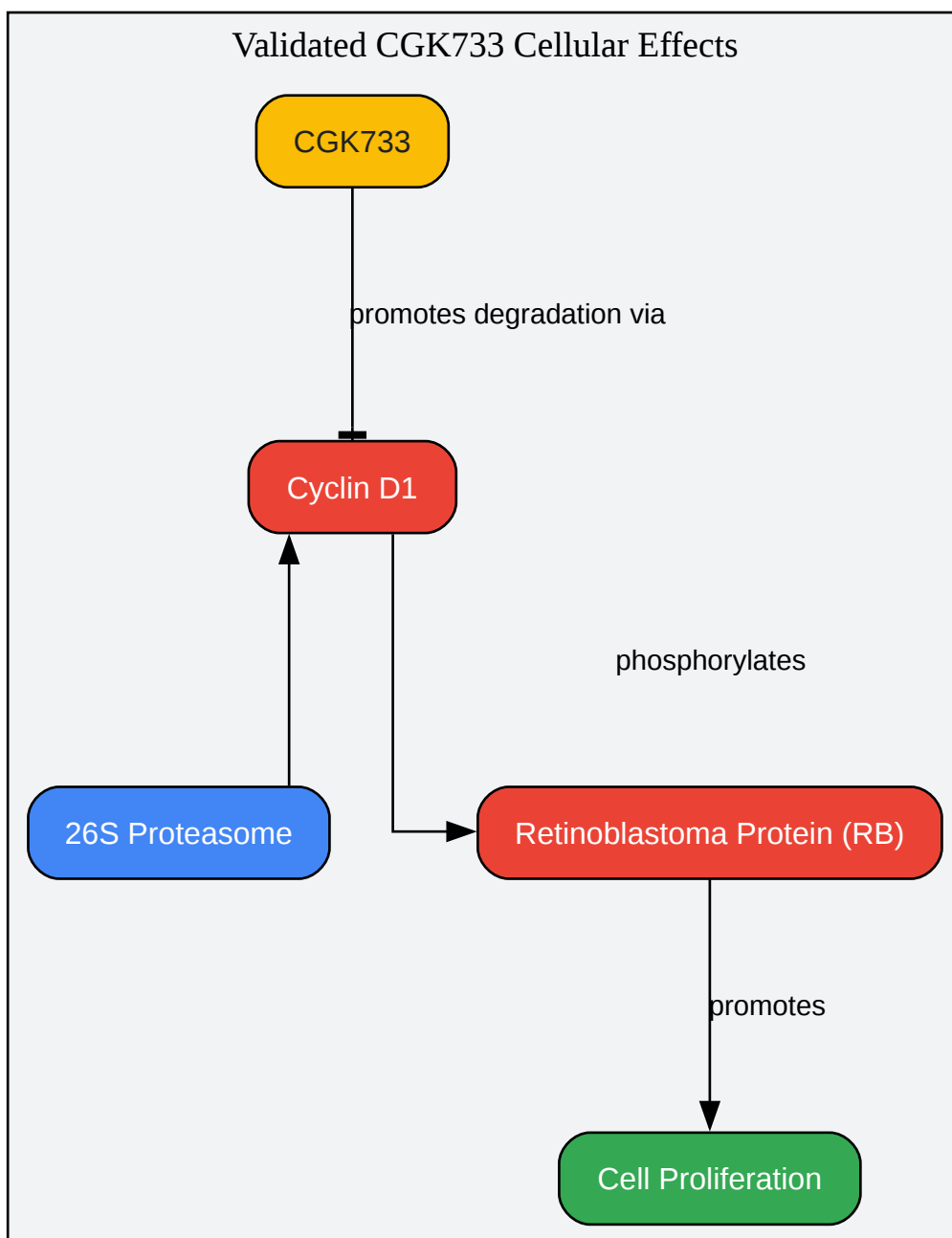
In a 2006 publication in Nature Chemical Biology, researchers led by Tae Kook Kim at the Korea Advanced Institute of Science and Technology (KAIST) claimed to have identified **CGK733** through a high-throughput phenotypic screen of approximately 20,000 synthetic molecules.^[1] The study reported that **CGK733** could extend the lifespan of cultured mammalian cells by about 20 divisions, roughly a 25% increase.^[1]

Fabricated Mechanism of Action

The authors claimed that **CGK733** was a potent and selective inhibitor of both ATM and ATR kinases, with a reported IC₅₀ of approximately 200 nM for both.^[1] This conclusion was supposedly supported by in vitro kinase assays and cellular assays showing a blockage of checkpoint signaling pathways. The proposed mechanism, now known to be fabricated, is illustrated below.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- To cite this document: BenchChem. [The Rise and Fall of CGK733: A Technical History and Retraction Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684126#the-history-and-retraction-of-cgk733-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com